molecular formula C16H20N4O3S B11616119 3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11616119
M. Wt: 348.4 g/mol
InChI Key: RIRCXDUXNBWFDT-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is an organic compound with the molecular formula C₁₆H₂₀N₄O₃S It is a complex molecule that features a butanamide backbone with a pyrimidin-2-ylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidin-2-ylsulfamoyl Intermediate: This step involves the reaction of pyrimidine with a sulfonyl chloride to form the pyrimidin-2-ylsulfamoyl group.

    Coupling with Phenyl Ring: The pyrimidin-2-ylsulfamoyl group is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets. The pyrimidin-2-ylsulfamoyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide: Similar structure but with a propanamide backbone.

    3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide: Similar structure but with a pentanamide backbone.

Uniqueness

3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidin-2-ylsulfamoyl group, in particular, is crucial for its interaction with molecular targets, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)11-14(21)19-12-5-7-13(8-6-12)24(22,23)20-15-17-9-4-10-18-15/h4-10H,11H2,1-3H3,(H,19,21)(H,17,18,20)

InChI Key

RIRCXDUXNBWFDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2

Origin of Product

United States

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